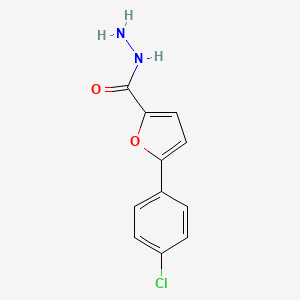

5-(4-Chlorophenyl)furan-2-carbohydrazide

Description

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

5-(4-chlorophenyl)furan-2-carbohydrazide |

InChI |

InChI=1S/C11H9ClN2O2/c12-8-3-1-7(2-4-8)9-5-6-10(16-9)11(15)14-13/h1-6H,13H2,(H,14,15) |

InChI Key |

CSIJNNYNKHESOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NN)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of 5-(4-Chlorophenyl)furan-2-carbohydrazide. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's mechanism of action often involves the inhibition of key enzymes related to cancer progression, such as cyclin-dependent kinases (CDKs) and tyrosine kinases, which are crucial for cell cycle regulation and signal transduction pathways in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the furan and phenyl rings can enhance the compound's potency. For example, the introduction of different substituents on the phenyl ring has been shown to significantly affect the compound's IC50 values against various tumor cell lines, suggesting that careful optimization can lead to more effective anticancer agents .

Antimicrobial Applications

Antimicrobial Efficacy

this compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Case Studies

In specific case studies, derivatives of this compound were tested against multi-drug resistant strains, showing promising results that suggest potential use in developing new antimicrobial therapies.

Agricultural Chemistry

Pesticidal Properties

Research indicates that this compound exhibits insecticidal activity against various agricultural pests. Its application in pest control strategies could provide an alternative to conventional pesticides, potentially reducing environmental impact while maintaining crop yields .

Formulation Development

The compound is being explored for incorporation into formulations aimed at enhancing plant resistance to pests and diseases. This approach not only targets pests but also promotes overall plant health by minimizing chemical exposure during cultivation .

Material Science

Polymeric Applications

In material science, derivatives of this compound are being investigated for their potential use in creating novel polymeric materials with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials suitable for high-performance applications in electronics and coatings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Furan vs. Thiophene Analogues

The substitution of the furan ring with a thiophene ring alters electronic properties and bioactivity. For example:

The furan-based compound (1a) exhibits higher synthetic yield and thermal stability compared to its thiophene analogue (1b), likely due to furan’s stronger electron-donating effects and reduced steric hindrance. Furan derivatives also demonstrate superior antimicrobial activity in subsequent hydrazide and triazole derivatives .

Heterocyclic Derivatives

Replacing the carbohydrazide group with other heterocycles modulates biological activity:

- 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives: Synthesized from furan-2-carbohydrazide, these derivatives show broad-spectrum antimicrobial activity. For instance, 5-(furan-2-yl)-4-[(4-methoxyphenyl)methylidene]amino-4H-1,2,4-triazole-3-thiol (XIII) exhibits MIC values of 6.25–12.5 µg/mL against Candida spp. .

- 1,3,4-Thiadiazole Derivatives : Compounds like 3a–3l (synthesized from 4-chlorophenyl isothiocyanate) demonstrate potent antifungal activity, with MIC₈₀ values comparable to fluconazole (1–8 µg/mL) .

Substituent Position and Bioactivity

The position of chlorine substitution significantly impacts activity:

- 5-(4-Chlorophenyl)furan-2-carbohydrazide : Exhibits moderate antifungal activity (MIC₈₀ = 16 µg/mL) against Candida albicans .

- 5-(2-Chlorophenyl)furan-2-carbohydrazide : Shows reduced solubility and weaker binding to microbial targets, likely due to steric effects from the ortho-chloro substituent .

- 5-(3-Chloro-4-methoxyphenyl)furan-2-carbaldehyde : Enhanced antifungal potency (MIC₈₀ = 4 µg/mL) due to synergistic electron-withdrawing and donating effects .

Antifungal Activity

Acyl hydrazones derived from this compound (e.g., TH3–TH7 ) exhibit fungicidal activity (MFC = 8–16 µg/mL) against resistant Candida strains, outperforming fluconazole (MFC > 64 µg/mL) . In contrast, TH2 is inactive, highlighting the critical role of para-substituted electron-withdrawing groups.

Anticancer Activity

Pyrazole derivatives bearing the this compound scaffold show cytotoxicity against NSCLC cell lines (IC₅₀ = 2.5–5.0 µM). The ethyl ester derivative Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate demonstrates superior inhibitory effects on sirtuins (Glide score = −12.3) compared to furan-based analogues .

Antimicrobial vs. Antifungal Selectivity

Preparation Methods

Solvent Effects

Temperature Control

Exothermic reactions require strict temperature monitoring:

Purification Techniques

-

Vacuum column chromatography (petroleum ether/ethyl acetate, 3:1 v/v) achieves >99% purity but is resource-intensive.

-

Recrystallization from hexane/ethyl acetate (1:1 v/v) offers a cost-effective alternative with 95–97% purity.

Structural Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements employ microreactors to enhance safety and efficiency:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Chlorophenyl)furan-2-carbohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation or hydrazide formation. A modified Xu et al. (2017) approach involves reacting substituted benzoyl chlorides with furan-2-carbohydrazide derivatives in chloroform under reflux (8–12 hours). Yield optimization requires precise stoichiometry (1:1 molar ratio) and purification via recrystallization from ethanol or dioxane . For cyclocondensation, carbon disulfide with 1-(4-chlorophenyl)-1-hydroxypropan-2-aminium chloride at 130°C yields structurally related thiazolidinones, suggesting adaptable conditions for furan-carbohydrazide synthesis .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- IR Spectroscopy : Key peaks include C=O stretching (~1694 cm⁻¹) and N–H bending (~3137 cm⁻¹) .

- NMR : ¹H NMR in DMSO-d₆ shows aromatic protons at δ 7.50–7.59 ppm and a singlet for the hydrazide NH (~11.89 ppm) .

- X-ray Crystallography : Single-crystal analysis (e.g., Bruker Kappa APEXII CCD) reveals planar molecular geometry and intermolecular hydrogen bonding (N–H···O), critical for stability .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on cancer cell lines) and antioxidant potential tests (DPPH radical scavenging). Structural analogs like 5-HMF derivatives show dose-dependent cytotoxicity, suggesting similar protocols . For anti-inflammatory activity, COX-2 inhibition assays paired with molecular docking (using SHELX-refined structures) are recommended .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered furyl rings) be resolved during structural refinement?

- Methodological Answer : Use SHELXL for small-molecule refinement, leveraging constraints for disordered components. For example, in N′-[(E)-hydroxy-5-iodobenzylidene]furan-2-carbohydrazide, the furyl ring disorder (56:44 occupancy) was modeled using PART instructions and hydrogen-bonding validation . Flack’s enantiomorph-polarity parameter (η or x) helps distinguish chirality in near-centrosymmetric structures .

Q. What strategies address discrepancies between computational and experimental data in supramolecular interaction studies?

- Methodological Answer :

- Computational : Density Functional Theory (DFT) optimizes geometries (e.g., Gaussian 09) and compares with crystallographic data (RMSD < 0.03 Å) .

- Experimental : Validate hydrogen-bonding networks (e.g., R₂²(8) motifs) via temperature-dependent NMR or IR. For example, intermolecular N–H···O bonds in crystal lattices stabilize supramolecular layers .

Q. How can researchers design derivatives to enhance bioactivity while minimizing toxicity?

- Methodological Answer :

- Structural Modification : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position of the phenyl ring to boost cytotoxicity .

- SAR Studies : Compare IC₅₀ values of analogs (e.g., 5-(4-methoxyphenyl) vs. 5-(3,4,5-trimethoxyphenyl) derivatives) to identify pharmacophores .

- ADMET Prediction : Use SwissADME to assess solubility and toxicity risks early in synthesis planning .

Q. What advanced analytical techniques are critical for studying reaction mechanisms in carbohydrazide synthesis?

- Methodological Answer :

- LC-MS/MS : Monitors intermediates in real-time, especially for reflux-driven hydrazide formation .

- In Situ IR : Tracks carbonyl reactivity (e.g., C=O → C=N shifts) during cyclocondensation .

- Kinetic Studies : Pseudo-first-order kinetics for hydrolysis steps, validated via Arrhenius plots .

Data Analysis and Validation

Q. How should researchers validate purity and stability of this compound under varying conditions?

- Methodological Answer :

- HPLC-PDA : Purity >98% confirmed using C18 columns (methanol/water mobile phase) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS to identify decomposition products (e.g., hydrolyzed hydrazides) .

Q. What statistical methods are recommended for resolving contradictory bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.